3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a trifluoromethyl group, and a thienopyrimidinone group. These groups are common in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethylation of carbon-centered radical intermediates is a common method used .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group, for instance, is known to have a significant impact on the physical and chemical properties of the molecules it is part of .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl, bromophenyl, and thienopyrimidinone groups. Trifluoromethylation reactions, for example, have been extensively studied .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to influence properties such as lipophilicity, acidity, and metabolic stability .Scientific Research Applications
Antitumor Activity : A study by Hafez and El-Gazzar (2017) described the synthesis of thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activity. These compounds displayed significant anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinomas (Hafez & El-Gazzar, 2017).
Antimicrobial Additive : El‐Wahab et al. (2015) investigated the use of similar compounds as antimicrobial additives in polyurethane varnish and printing ink paste. These compounds exhibited excellent antimicrobial effects when incorporated into these materials (El‐Wahab et al., 2015).
Suzuki and Sonogashira Cross-Coupling Reactions : Ábrányi‐Balogh et al. (2013) synthesized dihydrothienopyridine derivatives fused with triazole rings, involving bromophenyl derivatives in Suzuki and Sonogashira cross-coupling reactions. This work contributes to the field of synthetic organic chemistry (Ábrányi‐Balogh et al., 2013).
Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Gangjee et al. (2008) synthesized compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential applications in cancer therapy (Gangjee et al., 2008).
Regioselective Synthesis : Santos et al. (2015) reported a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, indicating advancements in the synthesis techniques for such compounds (Santos et al., 2015).
Nucleophilic Substitution Reactions : Khudina et al. (2017) studied the alkylation of ambident anions of 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones, demonstrating the potential for diverse chemical modifications and applications (Khudina et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF3N2OS2/c21-14-5-7-15(8-6-14)26-18(27)17-16(9-10-28-17)25-19(26)29-11-12-1-3-13(4-2-12)20(22,23)24/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPXOWZMHHBELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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